(3-(Dimethylamino)phenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone (3-(Dimethylamino)phenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1428349-50-1
VCID: VC6525562
InChI: InChI=1S/C19H25N3OS2/c1-14-12-24-19(20-14)25-13-15-7-9-22(10-8-15)18(23)16-5-4-6-17(11-16)21(2)3/h4-6,11-12,15H,7-10,13H2,1-3H3
SMILES: CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=CC(=CC=C3)N(C)C
Molecular Formula: C19H25N3OS2
Molecular Weight: 375.55

(3-(Dimethylamino)phenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone

CAS No.: 1428349-50-1

Cat. No.: VC6525562

Molecular Formula: C19H25N3OS2

Molecular Weight: 375.55

* For research use only. Not for human or veterinary use.

(3-(Dimethylamino)phenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone - 1428349-50-1

Specification

CAS No. 1428349-50-1
Molecular Formula C19H25N3OS2
Molecular Weight 375.55
IUPAC Name [3-(dimethylamino)phenyl]-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone
Standard InChI InChI=1S/C19H25N3OS2/c1-14-12-24-19(20-14)25-13-15-7-9-22(10-8-15)18(23)16-5-4-6-17(11-16)21(2)3/h4-6,11-12,15H,7-10,13H2,1-3H3
Standard InChI Key IMLKRIINFNVSNP-UHFFFAOYSA-N
SMILES CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=CC(=CC=C3)N(C)C

Introduction

Chemical Identity and Basic Properties

(3-(Dimethylamino)phenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a synthetic organic compound first documented in chemical databases in the early 2020s . Table 1 summarizes its fundamental properties derived from experimental and computational analyses.

Table 1: Basic Chemical Properties of (3-(Dimethylamino)phenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone

PropertyValue
CAS Number1428349-50-1
Molecular FormulaC19H25N3OS2\text{C}_{19}\text{H}_{25}\text{N}_3\text{OS}_2
Molecular Weight375.6 g/mol
DensityNot reported
Melting PointNot reported
Boiling PointNot reported

Structural Elucidation and Key Functional Groups

The molecule comprises three distinct regions:

  • Piperidine Core: A six-membered nitrogen-containing ring at position 4, which may adopt a chair or boat conformation depending on substituent interactions.

  • Thiazole-Thioether Linkage: A 4-methylthiazol-2-yl group connected via a sulfur-methyl (-SCH2_2-) bridge to the piperidine ring. The thiazole’s aromaticity and electron-rich sulfur atom may facilitate π-π stacking or hydrogen bonding .

  • Dimethylamino Phenyl Group: A meta-substituted phenyl ring with a dimethylamino (-N(CH3_3)2_2) moiety, contributing basicity and potential for cation-π interactions.

Computational modeling predicts that the thiazole and phenyl rings adopt a near-planar arrangement, with dihedral angles between the piperidine and aromatic systems likely below 10°—a configuration observed in analogous triazolo-thiadiazole derivatives . The methyl group on the thiazole ring may sterically hinder rotational freedom, stabilizing specific conformers.

Synthetic Pathways and Challenges

  • Thioether Formation: Coupling 4-(chloromethyl)piperidine with 4-methylthiazole-2-thiol under basic conditions.

  • Friedel-Crafts Acylation: Introducing the dimethylamino phenyl group via reaction of piperidine-thioether intermediates with 3-(dimethylamino)benzoyl chloride.

Challenges include regioselectivity in thioether bond formation and avoiding over-alkylation of the thiazole nitrogen. Purification may require chromatographic techniques due to the compound’s moderate polarity .

Compound ClassTarget PathwayKey Structural Feature
Thiazole-thioethersKinase inhibition (e.g., EGFR)Thiazole-S-CH2_2-linker
Piperidine-containingσ-Opioid receptorsN-substituted piperidine
Dimethylamino aromaticsSerotonin reuptakemeta-Substituted -N(CH3_3)2_2

Hypothetically, this compound could inhibit tyrosine kinases or modulate neurotransmitter transporters, though experimental validation is required.

Research Gaps and Future Directions

Critical unknowns include:

  • Synthetic Optimization: Developing reproducible, high-yield synthesis methods.

  • ADMET Profiles: Assessing absorption, distribution, metabolism, excretion, and toxicity.

  • Target Identification: Screening against kinase libraries or GPCR panels.

Priority research steps should involve:

  • Crystallographic Studies: Resolving 3D structure to guide drug design.

  • In Silico Docking: Predicting binding affinities for cancer-related proteins (e.g., Bcl-2, PARP).

  • In Vitro Assays: Evaluating cytotoxicity across cell lines (e.g., MCF-7, HeLa).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator